molecular formula C6H11FO5 B13439745 4-Deoxy-4-fluoro-D-myo-inositol

4-Deoxy-4-fluoro-D-myo-inositol

Cat. No.: B13439745
M. Wt: 182.15 g/mol
InChI Key: PDTJJYSBSOKEOY-LXOASSSBSA-N
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Description

4-Deoxy-4-fluoro-D-myo-inositol is a derivative of myo-inositol, a naturally occurring compound that plays a crucial role in cellular signaling pathways. This compound is particularly noted for its potential as an inhibitor of signaling pathways mediated by phosphoinositides and their derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Deoxy-4-fluoro-D-myo-inositol is synthesized from 1,2:4,5-Biscyclohexylidene DL-myo-InositolThis is typically achieved through a series of protection and deprotection steps, followed by fluorination using appropriate fluorinating agents .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and yield. The compound is produced under controlled conditions to maintain high purity and stability .

Chemical Reactions Analysis

Types of Reactions: 4-Deoxy-4-fluoro-D-myo-inositol undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions:

    Fluorinating Agents: Used in the initial synthesis to introduce the fluorine atom.

    Oxidizing and Reducing Agents: Utilized in subsequent reactions to modify the compound’s structure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 4-position .

Scientific Research Applications

4-Deoxy-4-fluoro-D-myo-inositol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Deoxy-4-fluoro-D-myo-inositol involves its interaction with phosphoinositide-mediated signaling pathways. By inhibiting these pathways, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include inositol-binding proteins and enzymes that regulate phosphoinositide metabolism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific fluorination at the 4-position, which imparts distinct chemical and biological properties. This fluorination enhances its stability and ability to interact with specific molecular targets, making it a valuable tool in biochemical and pharmaceutical research .

Properties

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

IUPAC Name

(1S,2R,4R,5R)-6-fluorocyclohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H11FO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H/t1?,2-,3+,4-,5-,6?/m0/s1

InChI Key

PDTJJYSBSOKEOY-LXOASSSBSA-N

Isomeric SMILES

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)O)F)O)O

Canonical SMILES

C1(C(C(C(C(C1O)O)F)O)O)O

Origin of Product

United States

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